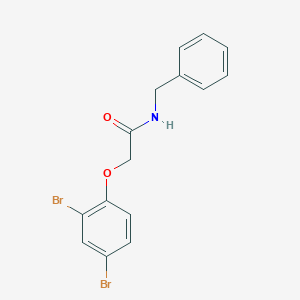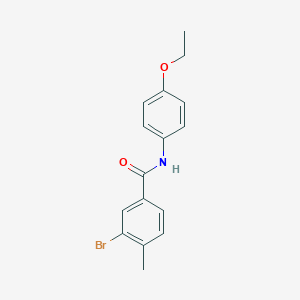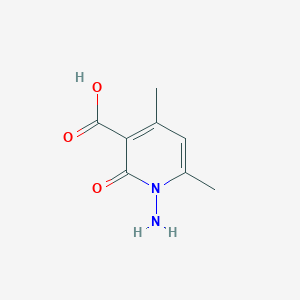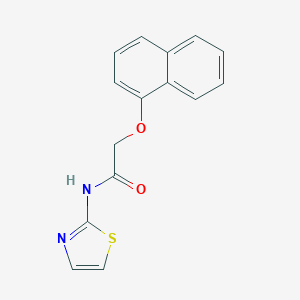![molecular formula C27H27N3O4 B505784 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE is a complex organic compound with a molecular formula of C28H28N2O4 This compound is characterized by the presence of a piperazine ring, a biphenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Coupling with Biphenyl-4-carbonyl Chloride: The next step involves the reaction of 4-acetylpiperazine with biphenyl-4-carbonyl chloride to form the corresponding amide. This reaction is typically performed in an inert solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid formed.
Esterification: The final step involves the esterification of the resulting amide with methyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE can be compared with other similar compounds, such as:
Methyl 4-(4-acetylpiperazin-1-yl)methylbenzoate: This compound lacks the biphenyl group, making it less complex and potentially less active in certain biological assays.
4-(4-Acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoic acid: This compound has a carboxylic acid group instead of the ester, which may affect its solubility and reactivity.
N-(4-(4-Acetylpiperazin-1-yl)phenyl)-4-(biphenyl-4-ylcarbonyl)amide: This compound has an amide group instead of the ester, which may influence its stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H27N3O4 |
|---|---|
Molekulargewicht |
457.5g/mol |
IUPAC-Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H27N3O4/c1-19(31)29-14-16-30(17-15-29)25-13-12-23(27(33)34-2)18-24(25)28-26(32)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
BJZDHBKAKKJXHA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B505703.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B505706.png)

![2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)


![(1S,2R)-2-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B505712.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B505713.png)

![5,7-Diethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione](/img/structure/B505718.png)
![2-(4-Isopropoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B505719.png)
![5,7-Diethyl-2-(4-isopropoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B505720.png)
![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B505721.png)
![4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B505724.png)
